molecular formula C21H26N6O2 B611444 Tovinontrine CAS No. 2062661-53-2

Tovinontrine

Cat. No.: B611444
CAS No.: 2062661-53-2
M. Wt: 394.5 g/mol
InChI Key: GWGNPYYVGANHRJ-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tovinontrine involves several steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced in a highly controlled environment to ensure its purity and efficacy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Tovinontrine undergoes various chemical reactions, including:

Scientific Research Applications

Tovinontrine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of phosphodiesterase 9 and its effects on cyclic guanosine monophosphate levels.

    Biology: Investigated for its role in increasing fetal hemoglobin expression and reducing hemolysis in red blood cells.

    Medicine: Being developed as a treatment for sickle cell disease and beta-thalassemia.

    Industry: Utilized in the development of new therapeutic agents targeting phosphodiesterase 9.

Mechanism of Action

Tovinontrine exerts its effects by inhibiting phosphodiesterase 9, an enzyme that selectively degrades cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases intracellular cyclic guanosine monophosphate levels, leading to various downstream effects. These effects include increased fetal hemoglobin expression, reduced hemolysis, and decreased sickling of red blood cells . The molecular targets and pathways involved in these processes are primarily related to the cyclic guanosine monophosphate signaling pathway .

Comparison with Similar Compounds

Tovinontrine is unique in its high selectivity and potency as a phosphodiesterase 9 inhibitor. Similar compounds include other phosphodiesterase inhibitors, such as sildenafil and tadalafil, which target different phosphodiesterase enzymes. Unlike these compounds, this compound specifically targets phosphodiesterase 9, making it particularly effective for conditions like sickle cell disease and beta-thalassemia . Other similar compounds include:

This compound’s specificity for phosphodiesterase 9 sets it apart from these other inhibitors, providing a unique therapeutic profile for specific medical conditions.

Biological Activity

Tovinontrine, also known as IMR-687, is a highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). This compound has garnered attention for its potential therapeutic applications in treating hemoglobinopathies, particularly sickle cell disease (SCD) and beta-thalassemia. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and its mechanisms of action.

This compound operates primarily by inhibiting PDE9, an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP). cGMP is a critical signaling molecule involved in various physiological processes, including vascular biology and hemoglobin production in red blood cells (RBCs). In SCD and beta-thalassemia, lower levels of cGMP are associated with increased inflammation, reduced blood flow, and impaired nitric oxide-mediated vasodilation. By inhibiting PDE9, this compound increases cGMP levels, which may lead to several beneficial effects:

  • Increased fetal hemoglobin (HbF) : Reactivation of HbF can ameliorate symptoms in SCD.
  • Reduced RBC adhesion : Lower adhesion may decrease vaso-occlusive crises (VOCs).
  • Improved vascular function : Enhanced nitric oxide signaling can lead to better blood flow.

Phase 2a and Open-Label Extension Trials

Initial studies included a Phase 2a trial followed by an open-label extension (OLE) trial for SCD patients. Key findings from these trials include:

  • Safety and Tolerability : this compound was generally well-tolerated with no significant adverse events leading to discontinuation. Common side effects included nausea, headache, and dizziness .
  • Efficacy in VOC Reduction : The median annualized VOC rate decreased significantly from 5.0 per year in the placebo group to 3.1 per year after treatment with this compound over a median duration of 11.6 months . In the OLE trial, 22% of subjects showed an increase in HbF greater than 3%, highlighting potential efficacy in modifying disease pathology .

Phase 2b Trials

The Ardent Phase 2b trial for SCD and the Forte Phase 2b trial for beta-thalassemia aimed to further evaluate the efficacy of this compound. However, interim results indicated disappointing outcomes:

  • Ardent Trial Results : No significant difference was observed in the median annualized VOC rate between the high-dose this compound group and placebo (1.89 vs. 2.02 VOCs per year) . Although trends suggested potential benefits at lower doses, none were statistically significant.
  • Forte Trial Results : Similar findings were reported for beta-thalassemia, where no meaningful reduction in transfusion burden or improvement in disease-related biomarkers was noted .

Summary of Clinical Findings

Trial NameConditionKey Findings
Phase 2aSickle Cell DiseaseReduced VOC rate from 5.0 to 3.1 per year; well-tolerated; HbF increase in some patients
Open-LabelSickle Cell DiseaseContinued safety; median duration of treatment was 11.6 months
Ardent Phase 2bSickle Cell DiseaseNo significant difference in VOC rates; well-tolerated; adverse events included nausea and headache
Forte Phase 2bBeta-ThalassemiaNo meaningful benefit in transfusion burden; well-tolerated

Preclinical Studies

Preclinical data have also been promising, particularly regarding beta-thalassemia models:

  • Mouse Models : this compound demonstrated improvements in total hemoglobin levels and RBC counts in beta-thalassemia mouse models . This suggests that it may enhance erythropoiesis or improve RBC function.

Properties

IUPAC Name

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNPYYVGANHRJ-GDBMZVCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062661-53-2
Record name Tovinontrine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMR-687
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOVINONTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.